REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([NH2:11])[N:2]=1.C(O)(C(F)(F)F)=O>[Pt](=O)=O>[CH:1]1[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[C:3]([NH2:11])[N:2]=1
|
Name
|
|
Quantity
|
239 mg
|
Type
|
reactant
|
Smiles
|
C1=NC(=CC2=CC=CC=C12)N
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
28 mg
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered with the aid of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between 10% aqueous sodium carbonate and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the aqueous phase was washed again with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The drying agent was filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
The material was purified by column chromatography in ethyl acetate
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=NC(=CC=2CCCCC12)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 139.8 mg | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 56.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |